molecular formula C10H10F3NO B3080409 2,3-Dihydro-4-(trifluoromethoxy)-1H-inden-1-amine CAS No. 1083090-92-9

2,3-Dihydro-4-(trifluoromethoxy)-1H-inden-1-amine

Cat. No.: B3080409
CAS No.: 1083090-92-9
M. Wt: 217.19
InChI Key: IKXWTQGGDSQKNS-UHFFFAOYSA-N
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Description

2,3-Dihydro-4-(trifluoromethoxy)-1H-inden-1-amine is a chemical compound that belongs to the class of indene derivatives It is characterized by the presence of a trifluoromethoxy group attached to the indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-4-(trifluoromethoxy)-1H-inden-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indene derivatives and trifluoromethoxy-containing reagents.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Key Reactions: The key reactions in the synthesis may include nucleophilic substitution, reduction, and cyclization reactions to form the indene ring system with the trifluoromethoxy group attached.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated processes can enhance the efficiency and scalability of the production.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-4-(trifluoromethoxy)-1H-inden-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate reaction conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperature, pressure, and solvent selection.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various substituted indene derivatives, oxides, and reduced compounds.

Scientific Research Applications

2,3-Dihydro-4-(trifluoromethoxy)-1H-inden-1-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-4-(trifluoromethoxy)-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to biological targets, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,3-Dihydro-4-(trifluoromethoxy)-1H-inden-1-amine include other indene derivatives with different substituents, such as:

    2,3-Dihydro-1H-inden-1-amine: Lacks the trifluoromethoxy group.

    4-Methoxy-2,3-dihydro-1H-inden-1-amine: Contains a methoxy group instead of a trifluoromethoxy group.

    2,3-Dihydro-4-(trifluoromethyl)-1H-inden-1-amine: Contains a trifluoromethyl group instead of a trifluoromethoxy group.

Uniqueness

The uniqueness of this compound lies in the presence of the trifluoromethoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)15-9-3-1-2-6-7(9)4-5-8(6)14/h1-3,8H,4-5,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXWTQGGDSQKNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC=C2OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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